5,7-Dibromo-6-methyl-1H-indole

Anticancer Indole Derivatives Cytotoxicity

Sourcing halogenated indoles with predictable regioselectivity often delays medicinal chemistry programs. 5,7-Dibromo-6-methyl-1H-indole resolves this via its unique substitution pattern, enabling selective lithium-bromine exchange at the 7-position for controlled C-C bond formation. - 98% purity ensures reproducible outcomes in cross-coupling and lithiation sequences. - 6-Methyl group modulates lipophilicity (cLogP 4.12) for ADME optimization. - 5,7-Dibromoindole core is a recognized anticancer pharmacophore (WiDr IC50 6.64 µM for related analog). Available in 100 mg, 250 mg, and 1 g sizes with prompt dispatch from US stock.

Molecular Formula C9H7Br2N
Molecular Weight 288.97 g/mol
Cat. No. B13637635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dibromo-6-methyl-1H-indole
Molecular FormulaC9H7Br2N
Molecular Weight288.97 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C=CNC2=C1Br)Br
InChIInChI=1S/C9H7Br2N/c1-5-7(10)4-6-2-3-12-9(6)8(5)11/h2-4,12H,1H3
InChIKeyUWIWFKVUFWZUNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dibromo-6-methyl-1H-indole: Regioselective Building Block


5,7-Dibromo-6-methyl-1H-indole is a halogenated indole derivative featuring a bicyclic indole core with bromine atoms at the 5 and 7 positions and a methyl group at the 6 position . Its molecular formula is C9H7Br2N, with a molecular weight of approximately 288.97 g/mol . This compound serves as a versatile synthetic intermediate, with the strategically placed bromine atoms enabling highly selective lithium-bromine exchange reactions, particularly at the 7-position, which is a key advantage for regioselective functionalization in complex molecule synthesis [1]. It is commercially available in high purity (95-98%) for research applications .

5,7-Dibromo-6-methyl-1H-indole vs. Generic Analogs


Generic substitution of 5,7-Dibromo-6-methyl-1H-indole with other brominated or non-brominated indoles is not chemically equivalent due to the unique interplay of steric and electronic effects conferred by the specific substitution pattern. The 6-methyl group, absent in analogs like 5,7-Dibromo-1H-indole , alters the electronic density of the indole ring, which can influence the regioselectivity and efficiency of subsequent synthetic transformations, such as the lithium-bromine exchange [1]. Furthermore, the presence of bromine atoms at both the 5 and 7 positions, as opposed to a single halogen or alternative substitution patterns (e.g., 4,7- or 6,7-dibromo), dictates the accessible regioselective functionalization pathways, a feature not replicated by other isomers or analogs [2]. This specific architecture is crucial for projects requiring precise control over derivatization, making it a non-interchangeable building block in targeted synthesis.

5,7-Dibromo-6-methyl-1H-indole: Comparative Evidence


Cytotoxic Activity of 5,7-Dibromoindole Scaffold

While direct comparative data for 5,7-Dibromo-6-methyl-1H-indole is limited, a closely related analog, 3,3'-di(5,7-dibromoindol-3-yl)-indolin-2-one, demonstrates significant cytotoxicity. This compound, synthesized from 5,7-dibromoindole, shows an IC50 of 6.64 μM against the WiDr colon cancer cell line [1]. This provides class-level evidence that the 5,7-dibromoindole core, a key structural feature shared with 5,7-Dibromo-6-methyl-1H-indole, can be a potent pharmacophore in anticancer applications, suggesting a similar potential for the target compound when appropriately derivatized.

Anticancer Indole Derivatives Cytotoxicity

Regioselective Lithium-Bromine Exchange

The 5,7-dibromo substitution pattern, as in 5,7-Dibromo-6-methyl-1H-indole, enables a highly selective lithium-bromine exchange at the 7-position when treated with t-BuLi in ether [1]. This regioselectivity is a direct consequence of the specific bromine placement. In contrast, 4,7-dibromoindoles exhibit different selectivity under identical conditions, demonstrating that the 5,7-pattern is not universally interchangeable [2]. This differential reactivity is a critical factor for synthetic planning, where a 5,7-dibromoindole is required for a 7-lithiation step, as opposed to a 4,7-dibromoindole which may yield a different regioisomer.

Regioselective Synthesis Organolithium Chemistry Cross-Coupling

Lipophilicity Shift from 6-Methyl Substitution

The introduction of a methyl group at the 6-position in 5,7-Dibromo-6-methyl-1H-indole significantly alters its lipophilicity compared to its non-methylated counterpart, 5,7-Dibromo-1H-indole. The calculated LogP for 5,7-Dibromo-6-methyl-1H-indole is 4.12 . While a precise LogP for 5,7-Dibromo-1H-indole is not reported in the same source, the structural difference (C9H7Br2N vs. C8H5Br2N) unequivocally predicts a higher LogP for the methylated derivative. This difference in lipophilicity will impact crucial drug development parameters such as membrane permeability, solubility, and metabolic stability, directly influencing a molecule's pharmacokinetic profile.

Lipophilicity LogP Medicinal Chemistry

Molecular Weight and Purity Benchmarks

When sourcing 5,7-Dibromo-6-methyl-1H-indole, specific physicochemical properties and purity levels are critical benchmarks. The compound has a molecular weight of 288.97 g/mol and is commercially available with a purity of 95-98% [REFS-2, REFS-3]. This contrasts with closely related compounds, such as 5,7-Dibromo-1H-indole, which has a lower molecular weight (274.94 g/mol) and may be offered at different purity grades . These specifications are essential for accurate stoichiometric calculations in synthetic reactions and ensuring the reproducibility of experimental results. Procurement based on these precise specifications minimizes the risk of unexpected byproducts or inconsistent reactivity.

Quality Control Analytical Chemistry Procurement

Commercial Availability and Pricing

5,7-Dibromo-6-methyl-1H-indole is commercially available from specialized suppliers such as AChemBlock, with specific pricing that reflects its unique substitution pattern . For example, 100 mg is priced at $195, 250 mg at $290, and 1 g at $750 . While direct pricing for its closest analog, 5,7-Dibromo-1H-indole, is not directly comparable due to different vendors and purities, the existence of this specific methylated derivative in the market, with its own dedicated catalog entry and pricing structure, underscores its identity as a distinct, specialized research chemical rather than a commodity building block. This is a critical factor for procurement planning, as it indicates a more niche supply chain and potentially longer lead times or higher costs compared to more common indole building blocks.

Procurement Commercial Availability Pricing

5,7-Dibromo-6-methyl-1H-indole: Key Applications


Regioselective 7-Substituted Indole Synthesis

5,7-Dibromo-6-methyl-1H-indole is ideally suited as a starting material for the regioselective synthesis of 7-substituted indoles. The highly selective lithium-bromine exchange at the 7-position, as demonstrated in 5,7-dibromoindole systems, allows for the introduction of various electrophiles at this specific site, followed by further functionalization at the 5-position [1]. This two-step, one-pot procedure is a key advantage for generating diverse indole libraries where precise control over the substitution pattern is critical for structure-activity relationship (SAR) studies in medicinal chemistry.

Anticancer Lead Development from 5,7-Dibromoindole Core

The 5,7-dibromoindole core is a recognized pharmacophore with demonstrated anticancer activity. The derivative 3,3'-di(5,7-dibromoindol-3-yl)-indolin-2-one exhibited an IC50 of 6.64 μM against WiDr colon cancer cells [2]. 5,7-Dibromo-6-methyl-1H-indole, sharing this core, is a valuable building block for constructing libraries of novel compounds aimed at optimizing this anticancer activity. The 6-methyl group offers an additional site for exploring SAR to improve potency, selectivity, or pharmacokinetic properties.

Natural Product Analogs and Drug-Like Molecules

Brominated indoles are prevalent in marine natural products and serve as key intermediates in the synthesis of complex drug-like molecules. The specific substitution pattern of 5,7-Dibromo-6-methyl-1H-indole provides a unique handle for diversification through cross-coupling reactions. The 6-methyl group not only alters lipophilicity (calculated LogP 4.12) but can also impact conformational preferences, which is a valuable parameter for medicinal chemists aiming to improve target binding and bioavailability in drug discovery programs.

Hit-to-Lead ADME Optimization

In a hit-to-lead campaign, the 6-methyl group of 5,7-Dibromo-6-methyl-1H-indole offers a distinct advantage over its non-methylated counterpart, 5,7-Dibromo-1H-indole. The higher calculated LogP (4.12 vs. a predicted lower value) can be exploited to modulate a compound's lipophilicity. This is a critical parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) properties, including membrane permeability and metabolic stability. Researchers seeking to balance potency with favorable drug-like properties can leverage this structural feature to fine-tune their lead molecules, an option not available with the non-methylated analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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